

Confirming the Structure of 2-Methoxyhexane Derivatives by NMR: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methoxyhexane

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For researchers and professionals in drug development and chemical sciences, unambiguous structure elucidation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the structure of aliphatic ethers, using **2-methoxyhexane** as a representative example.

Data Presentation: NMR Spectral Data for 2-Methoxyhexane

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, the precise connectivity and stereochemistry of a molecule like **2-methoxyhexane** can be determined.

Below is a summary of the predicted ^1H and ^{13}C NMR spectral data for **2-methoxyhexane**. This data is essential for the initial assignment of the molecular structure.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-Methoxyhexane**

¹ H NMR		¹³ C NMR	
Assignment	Predicted Chemical Shift (ppm)	Assignment	Predicted Chemical Shift (ppm)
-OCH ₃ (s, 3H)	3.31	C-2 (methine)	77.5
H-2 (sextet, 1H)	3.39	-OCH ₃ (methyl)	56.2
H-3 (m, 2H)	1.45	C-3 (methylene)	39.4
H-4 (m, 2H)	1.30	C-4 (methylene)	28.1
H-1 (d, 3H)	1.12	C-5 (methylene)	22.9
H-6 (t, 3H)	0.90	C-1 (methyl)	19.8
C-6 (methyl)	14.1		

Note: Data is predicted and may vary slightly from experimental values.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for the acquisition of high-resolution 1D and 2D NMR spectra is crucial for the successful structural elucidation of **2-methoxyhexane** derivatives.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-methoxyhexane** derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters on a 400 MHz spectrometer:

- Pulse sequence: zg30
- Number of scans: 16
- Relaxation delay (d1): 1.0 s
- Acquisition time: ~4 s
- Spectral width: 16 ppm

3. ^{13}C NMR Spectroscopy:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters on a 400 MHz spectrometer (100 MHz for ^{13}C):
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay (d1): 2.0 s
 - Spectral width: 240 ppm

4. 2D NMR Spectroscopy (for complex derivatives):

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is key for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.

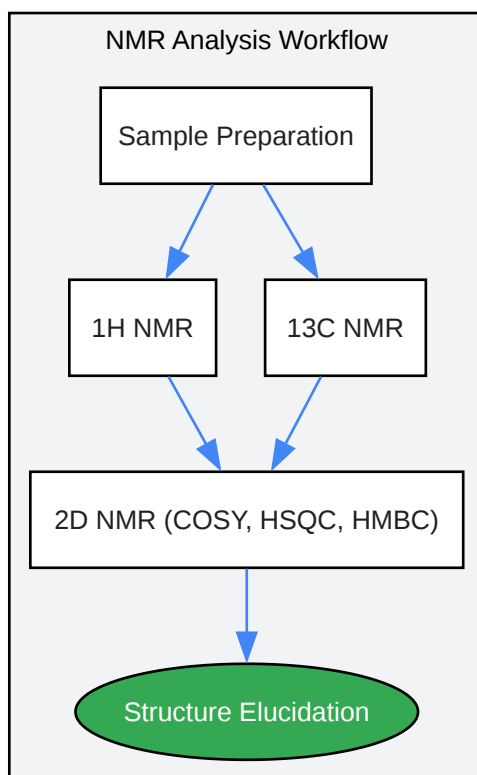
Comparison with Alternative Techniques

While NMR is a powerful tool, other spectroscopic methods can provide complementary information for structure confirmation.

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed carbon-hydrogen framework, stereochemistry.	Unambiguous structure determination, non-destructive.	Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)	Molecular weight and fragmentation pattern.	High sensitivity, excellent for separating mixtures, provides molecular weight.	Isomers can have similar fragmentation patterns, does not provide detailed stereochemical information.
Fourier-Transform Infrared (FTIR) Spectroscopy	Presence of functional groups.	Fast, inexpensive, good for identifying functional groups.	Provides limited information on the overall molecular structure, not suitable for complex mixtures.

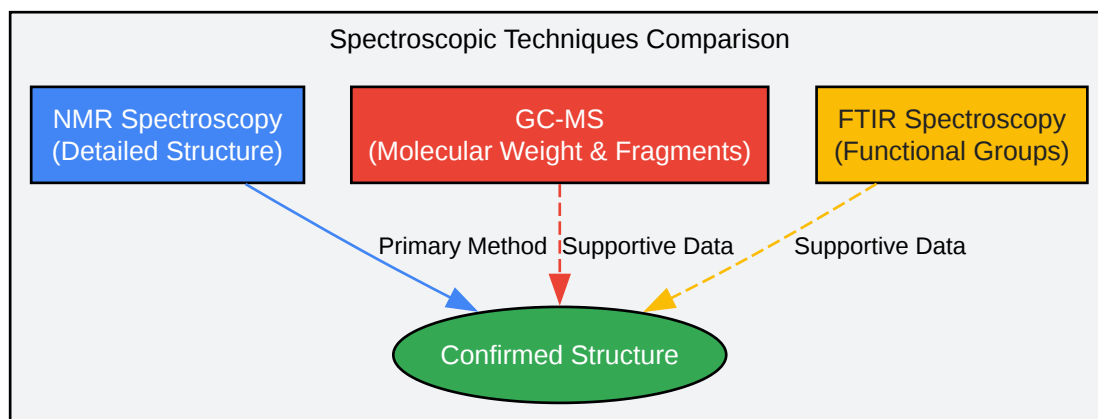
Mandatory Visualization

The following diagrams illustrate the workflow for confirming the structure of a **2-methoxyhexane** derivative using NMR and the logical relationship between different spectroscopic techniques.



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Caption: Workflow for NMR-based structure elucidation.



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Caption: Relationship between analytical techniques.

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